molecular formula C7H9Cl2NO B1455416 2-(Chloromethyl)-6-methoxypyridine hydrochloride CAS No. 864264-99-3

2-(Chloromethyl)-6-methoxypyridine hydrochloride

Cat. No. B1455416
M. Wt: 194.06 g/mol
InChI Key: FZUIGWFEWARCLF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxypyridine hydrochloride is a reagent used in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride involves the use of this compound as a reagent in base-catalyzed alkylation . More detailed information about the synthesis process was not found in the search results.


Molecular Structure Analysis

The molecular formula of 2-(Chloromethyl)-6-methoxypyridine hydrochloride is C6H6ClN·HCl . The molecular weight is 164.03 . More detailed information about the molecular structure was not found in the search results.


Chemical Reactions Analysis

2-(Chloromethyl)-6-methoxypyridine hydrochloride is used as a reagent in base-catalyzed alkylation . More detailed information about the chemical reactions involving this compound was not found in the search results.


Physical And Chemical Properties Analysis

2-(Chloromethyl)-6-methoxypyridine hydrochloride is a solid at 20°C . It has a melting point of 124.0 to 127.0°C . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Gas-Phase Methylation in Mass Spectrometry

2-(Chloromethyl)-6-methoxypyridine hydrochloride has been studied in the context of gas-phase reactions, particularly in mass spectrometry. Researchers have investigated the methylation of 2-methoxypyridine and related compounds, including the tautomeric 2-hydroxypyridine/2-pyridone system, with dimethylchlorinium ions in the chemical ionization source of a tandem mass spectrometer. This study aids in understanding the mechanisms of these reactions, which are relevant to mass spectrometric analysis and chemical synthesis processes (O’Hair et al., 1995).

Synthesis of Complex Organic Compounds

2-(Chloromethyl)-6-methoxypyridine hydrochloride is used as a precursor in the synthesis of complex organic compounds. For example, its derivatives have been used in the one-pot synthesis of tetramethyl-dipyridopyrazinediones, which have potential applications in various fields of organic chemistry and material science. This demonstrates its utility in creating new chemical structures (Oresic et al., 2001).

Improvement of Synthesis Methods

Improved methods for preparing derivatives of 2-(Chloromethyl)-6-methoxypyridine hydrochloride have been developed. These methods involve various chemical processes such as methylation, chloridization, oxidation, and methoxylation, leading to more efficient and higher-yield production of these compounds. This advancement is crucial for industrial and research applications where these compounds are needed in large quantities (Dai Gui-yuan, 2003).

Spectroscopic and Vibrational Studies

The compound has been the subject of detailed spectroscopic studies, including density functional theory studies on its vibrational and electronic spectra. These studies are important for understanding the physical and chemical properties of the compound, which can be essential for its application in various fields like materials science and chemical sensing (Arjunan et al., 2011).

Safety And Hazards

2-(Chloromethyl)-6-methoxypyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, using personal protective equipment and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

2-(chloromethyl)-6-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUIGWFEWARCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712383
Record name 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-methoxypyridine hydrochloride

CAS RN

864264-99-3
Record name 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CY Poon - 2021 - search.proquest.com
Dioxygen reduction and water oxidation are critical processes for aerobic life. Developing a better understanding of OO bond activation and formation mechanisms mediated by …
Number of citations: 2 search.proquest.com

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